molecular formula C12H16BrNO B14646262 5-Methoxy-2,3,3-trimethylindole;hydrobromide CAS No. 55953-65-6

5-Methoxy-2,3,3-trimethylindole;hydrobromide

Cat. No.: B14646262
CAS No.: 55953-65-6
M. Wt: 270.17 g/mol
InChI Key: BFICIDXALITDCV-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,3-trimethylindole;hydrobromide is a chemical compound with the molecular formula C12H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,3-trimethylindole;hydrobromide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,3-trimethylindole;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indoles .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,3-trimethylindole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3,3-trimethylindole;hydrobromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the trimethyl substitution at the 2,3,3-positions make it a valuable compound for various research applications .

Properties

CAS No.

55953-65-6

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

5-methoxy-2,3,3-trimethylindole;hydrobromide

InChI

InChI=1S/C12H15NO.BrH/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8;/h5-7H,1-4H3;1H

InChI Key

BFICIDXALITDCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)OC.Br

Origin of Product

United States

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